molecular formula C16H15N3O2S B11621816 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole CAS No. 6298-13-1

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B11621816
CAS No.: 6298-13-1
M. Wt: 313.4 g/mol
InChI Key: MWDQRPBZVAXNHH-LICLKQGHSA-N
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Description

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system attached to a hydrazone moiety, which is further substituted with a 2,3-dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways, inhibit bacterial growth by targeting cell wall synthesis, and inhibit fungal growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Uniqueness

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is unique due to its specific substitution pattern on the benzylidene group, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2 and 3 positions of the benzylidene moiety can enhance its electron-donating properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications.

Properties

CAS No.

6298-13-1

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H15N3O2S/c1-20-13-8-5-6-11(15(13)21-2)10-17-19-16-18-12-7-3-4-9-14(12)22-16/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

MWDQRPBZVAXNHH-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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